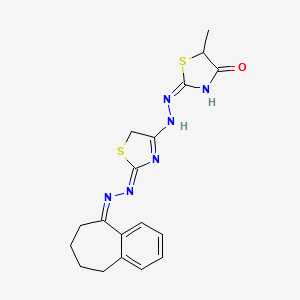
DNA Gyrase-IN-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DNA Gyrase-IN-3 is a potent inhibitor of DNA gyrase, an essential bacterial enzyme that introduces negative supercoils into DNA. This compound is particularly significant in the field of antibacterial research due to its ability to target and inhibit bacterial DNA gyrase, making it a promising candidate for the development of new antibacterial agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DNA Gyrase-IN-3 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The exact synthetic route and reaction conditions can vary, but common steps include:
Formation of the core structure: This often involves the use of specific starting materials and reagents to construct the core scaffold of the compound.
Functionalization: Introduction of various functional groups to enhance the activity and specificity of the compound.
Purification: Techniques such as chromatography are used to purify the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment and large-scale purification methods .
Chemical Reactions Analysis
Types of Reactions
DNA Gyrase-IN-3 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
DNA Gyrase-IN-3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the mechanisms of DNA gyrase and to develop new synthetic methodologies.
Biology: Employed in research to understand bacterial DNA replication and transcription.
Medicine: Investigated as a potential antibacterial agent to treat infections caused by resistant bacteria.
Mechanism of Action
DNA Gyrase-IN-3 exerts its effects by binding to the DNA gyrase enzyme and inhibiting its activityThe molecular targets of this compound include the GyrA and GyrB subunits of the DNA gyrase enzyme .
Comparison with Similar Compounds
Similar Compounds
Fluoroquinolones: A class of antibiotics that also target DNA gyrase but have different chemical structures.
Uniqueness
DNA Gyrase-IN-3 is unique in its specific inhibition of DNA gyrase, making it a valuable tool for studying bacterial DNA replication and for developing new antibacterial agents. Its distinct chemical structure allows for targeted inhibition with potentially fewer side effects compared to other compounds .
Properties
Molecular Formula |
C18H20N6OS2 |
|---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
(2E)-5-methyl-2-[[(2Z)-2-[(Z)-6,7,8,9-tetrahydrobenzo[7]annulen-5-ylidenehydrazinylidene]-5H-1,3-thiazol-4-yl]hydrazinylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H20N6OS2/c1-11-16(25)20-18(27-11)24-22-15-10-26-17(19-15)23-21-14-9-5-3-7-12-6-2-4-8-13(12)14/h2,4,6,8,11H,3,5,7,9-10H2,1H3,(H,19,22,23)(H,20,24,25)/b21-14- |
InChI Key |
IOIZOWUYBWPEFN-STZFKDTASA-N |
Isomeric SMILES |
CC1C(=O)N/C(=N\NC2=N/C(=N/N=C\3/CCCCC4=CC=CC=C43)/SC2)/S1 |
Canonical SMILES |
CC1C(=O)NC(=NNC2=NC(=NN=C3CCCCC4=CC=CC=C43)SC2)S1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


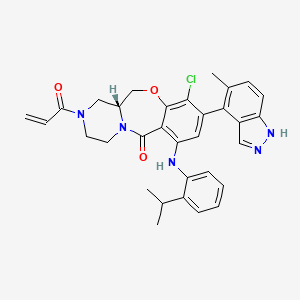
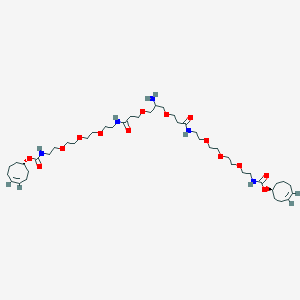
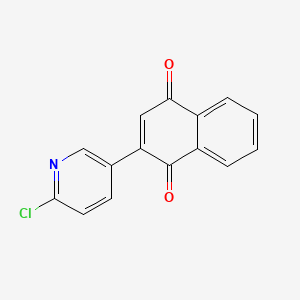
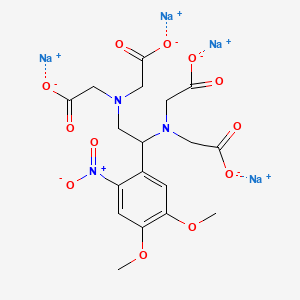
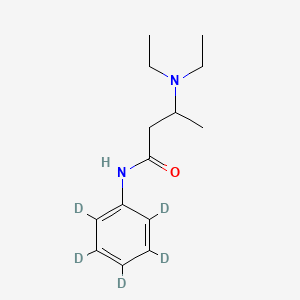
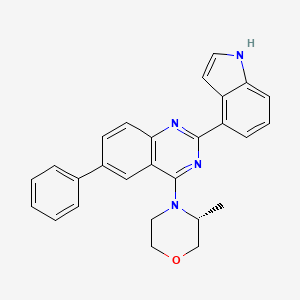
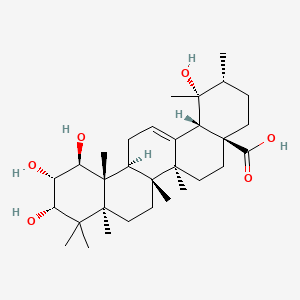
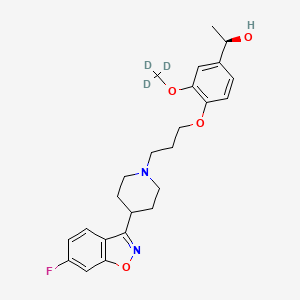
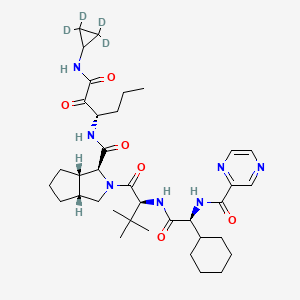


![[(3S,4S)-5-(2-amino-7-methyl-6-oxo-1H-purin-9-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [[[(3S,4R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] phosphate](/img/structure/B12415683.png)
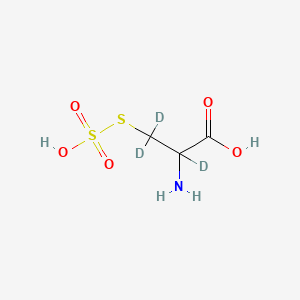
![(E)-but-2-enedioic acid;[4-(3-methyl-3-phenylbutyl)piperazin-1-yl]-[2-(2,4,5,6-tetradeuteriopyridin-3-yl)-1,3-thiazolidin-4-yl]methanone](/img/structure/B12415706.png)
